[(4-Chlorophenyl)thio]acetyl chloride

Catalog No.
S891612
CAS No.
7031-25-6
M.F
C8H6Cl2OS
M. Wt
221.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(4-Chlorophenyl)thio]acetyl chloride

CAS Number

7031-25-6

Product Name

[(4-Chlorophenyl)thio]acetyl chloride

IUPAC Name

2-(4-chlorophenyl)sulfanylacetyl chloride

Molecular Formula

C8H6Cl2OS

Molecular Weight

221.1 g/mol

InChI

InChI=1S/C8H6Cl2OS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2

InChI Key

QPKYZVLFINTHHB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1SCC(=O)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1SCC(=O)Cl)Cl

[(4-Chlorophenyl)thio]acetyl chloride consists of three main structural components:

  • 4-Chlorophenyl group: An aromatic ring with a chlorine atom at the para position
  • Thio group: A sulfur atom connecting the aromatic ring to the acetyl chloride moiety
  • Acetyl chloride group: A carbonyl group bonded to a chlorine atom

The compound has a molecular weight of 235.12 g/mol . Its structure combines the reactivity of an acid chloride with the electronic properties of a chlorinated aromatic ring, making it useful in various chemical transformations.

As mentioned earlier, there is no documented information on the specific mechanism of action of this compound in any biological system.

  • Chlorides: Organic chlorides can be irritating to the skin, eyes, and respiratory system. They may also be harmful if ingested.
  • Thioesters: Some thioesters can exhibit similar properties to their corresponding esters, which can be flammable and reactive.

[(4-Chlorophenyl)thio]acetyl chloride can participate in several types of reactions:

  • Nucleophilic acyl substitution: The acetyl chloride group readily reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.
  • Cross-coupling reactions: The chlorine on the aromatic ring can potentially participate in metal-catalyzed coupling reactions.
  • Reduction: The carbonyl group can be reduced to form alcohols or aldehydes.
  • Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid.

While specific biological activity data for [(4-Chlorophenyl)thio]acetyl chloride is limited, compounds with similar structural features have shown various biological effects. The presence of the chlorophenyl group and the thioether linkage suggests potential for interactions with biological targets.

[(4-Chlorophenyl)thio]acetyl chloride finds applications in:

  • Organic synthesis: As a building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries.
  • Polymer chemistry: Potentially used in the synthesis of specialized polymers or as a crosslinking agent.
  • Material science: May be employed in the development of functional materials with specific electronic or optical properties.

The compound's structure suggests several potential interaction modes:

  • Hydrogen bond acceptor: The carbonyl oxygen can act as a hydrogen bond acceptor.
  • Electrophilic center: The carbonyl carbon is susceptible to nucleophilic attack.
  • π-π interactions: The aromatic ring can participate in stacking interactions with other aromatic systems.
  • Halogen bonding: The chlorine atoms may engage in halogen bonding with appropriate partners.

Similar Compounds

Several compounds share structural similarities with [(4-Chlorophenyl)thio]acetyl chloride:

  • 2-((4-Chlorophenyl)thio)acetic acid: The carboxylic acid precursor to the target compound .
  • 2-((3-Chlorophenyl)thio)acetic acid: A positional isomer with the chlorine at the meta position .
  • 2-((3,4-Dichlorophenyl)thio)acetic acid: Contains an additional chlorine atom on the aromatic ring .
  • 2-((2-Chlorophenyl)thio)acetic acid: Another positional isomer with the chlorine at the ortho position .
  • 4-Chlorophenylacetyl chloride: Lacks the sulfur atom but maintains the 4-chlorophenyl and acetyl chloride moieties .
  • (4-Pyridylthio)acetyl chloride: Replaces the chlorophenyl group with a pyridine ring .

The uniqueness of [(4-Chlorophenyl)thio]acetyl chloride lies in its specific combination of functional groups, which allows for selective reactivity and potential applications in various fields of chemistry and materials science .

XLogP3

3.6

Dates

Modify: 2023-08-16

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